molecular formula C19H22N4OS2 B2629965 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207039-16-4

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

カタログ番号: B2629965
CAS番号: 1207039-16-4
分子量: 386.53
InChIキー: ZORALJFJXMNWGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound featuring a hybrid structure that incorporates both an imidazole ring and a 2-aminothiazole acetamide moiety, connected by a thioether linker . The molecular formula is C19H23N5OS2 and it has a molecular weight of 401.6 g/mol . The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, known for its diverse pharmacological profiles . This nucleus is a fundamental component of several clinically applied drugs, such as the anticancer agents dasatinib and alpelisib, highlighting the significant research value of this chemical class . Consequently, this compound is of high interest in early-stage drug discovery and chemical biology for the development of novel small molecule therapeutic agents. Its structure suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for the design of compound libraries. Researchers may also investigate its potential biological activities, which could include anticancer properties, given that various 2-aminothiazole analogs have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The presence of the imidazole ring further expands its potential as a multifunctional heterocyclic building block . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

IUPAC Name

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORALJFJXMNWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound integrates an imidazole ring, a thioether linkage, and a thiazole moiety, suggesting diverse biological activities. The exploration of its biological activity is crucial for understanding its therapeutic applications.

Chemical Structure

The chemical formula of the compound is C19_{19}H24_{24}N2_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:

  • Imidazole Ring : Known for its role in various biological systems.
  • Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.
  • Thiazole Moiety : Associated with a range of pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited and requires further investigation.

Anti-inflammatory Properties

Compounds containing thiazole rings have shown anti-inflammatory effects in various studies. The potential mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. Initial investigations into similar compounds indicate that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

The proposed mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether may interact with hydrophobic pockets in proteins.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory and cancerous processes.

Case Studies and Research Findings

Recent studies have highlighted the significance of thiazole derivatives in drug development. For instance:

  • Thiazole Derivatives Against Pin1 : A series of thiazole derivatives were evaluated for their inhibitory activity against Pin1, revealing promising results with IC50_{50} values in the low micromolar range .
  • Leishmanicidal Activity : Compounds derived from hybrid thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, demonstrating their potential as antileishmaniasis agents .
  • Structure-Activity Relationships (SAR) : Investigations into the SAR of thiazole compounds suggest that modifications to the thiazole ring can enhance biological activity, guiding future synthesis efforts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with other related compounds:

Compound NameStructureBiological Activity
Imidazole Derivative AStructure AAntimicrobial
Thiazole Analog BStructure BAnti-inflammatory
Phenylthioacetamide CStructure CAnticancer

This table illustrates that while many compounds share similar core structures, the specific functionalities present in this compound may provide distinct pharmacological profiles.

類似化合物との比較

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21)

  • Structure : Replaces the thiazole ring with a benzofuran group and introduces a 4-bromophenyl substituent on the imidazole.
  • Activity: Synthesized via a fragment-based approach targeting inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis.
  • Comparison: The benzofuran moiety may reduce metabolic stability compared to the thiazole in the target compound.

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide Derivatives

  • Structure : Features a benzothiazole instead of thiazole and additional methyl groups on the imidazole.
  • Activity: Exhibited cytotoxicity against C6 glioma and HepG2 liver cancer cells, with an IC50 of 15.67 µg/mL against C6 cells. The p-tolylamino group (as in the target compound) showed comparable efficacy to 4-nitrophenyl derivatives .
  • Comparison : The benzothiazole scaffold may enhance DNA intercalation or kinase inhibition, but its bulkiness could reduce cell permeability compared to the simpler thiazole in the target compound .

Thiazole-Containing Derivatives

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

  • Structure : Variants include tetrazole (4c) and imidazole (4a) substituents on the thioacetamide chain.
  • Activity :
    • 4a : IC50 >1000 µM (NIH/3T3) vs. 23.30 µM (A549), indicating selective cytotoxicity.
    • 4c : Induced apoptosis in A549 cells but less potently than cisplatin .
  • Comparison : The 5-methyl-4-phenylthiazole group in 4a/4c enhances selectivity for cancer cells, whereas the unsubstituted thiazol-2-yl in the target compound may offer broader binding versatility .

Imidazole-Triazole Hybrids

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(thiazol-5-yl)acetamides (9a–9e)

  • Structure : Incorporates a triazole spacer and benzodiazole moiety instead of the isobutyl-p-tolyl-imidazole in the target compound.
  • Activity : Docking studies revealed strong binding to α-glucosidase, with 9c (4-bromophenyl variant) showing optimal interactions .
  • Comparison: The triazole linker may improve solubility but adds synthetic complexity.

Data Tables

Table 1. Pharmacological Profiles of Key Analogues

Compound Target/Activity IC50/Potency Key Structural Features Reference
Target Compound Not reported (inferred cytotoxic) N/A Isobutyl, p-tolyl, thiazol-2-yl
21 (Benzofuran derivative) IMPDH inhibition Not quantified Bromophenyl, benzofuran
9c (Triazole-benzodiazole) α-Glucosidase inhibition (docking) Strong binding affinity Triazole, bromophenyl
4c (Tetrazole-thiazole) A549 cytotoxicity 23.30 µM 5-Methyl-4-phenylthiazole, tetrazole
Benzothiazole derivative C6 glioma cytotoxicity 15.67 µg/mL Benzothiazole, p-tolylamino

Table 2. Substituent Effects on Bioactivity

Substituent Impact on Activity Example Compound
p-Tolyl Enhances lipophilicity and aromatic interactions; common in cytotoxic agents Target Compound
Bromophenyl Increases molecular weight and halogen bonding; improves enzyme inhibition 21 , 9c
Thiazol-2-yl Facilitates hydrogen bonding and π-stacking; balances solubility and permeability Target Compound
Triazole Linker Improves solubility but complicates synthesis; may reduce metabolic stability 9a–9e

Q & A

Basic: What are the optimal synthetic routes for 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions. Key steps include:

  • Reaction Setup : Use potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent (e.g., DMF or acetonitrile) at reflux (80–100°C) for 4–6 hours .
  • Monitoring : Track progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .
  • Purification : Recrystallize the crude product from ethanol to achieve >95% purity .
  • Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of thiol to chloroacetamide) and solvent volume to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Rigorous characterization requires:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and thiazole rings (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages (e.g., ±0.3% tolerance) .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies should systematically modify substituents and assess pharmacological effects:

  • Core Modifications : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on bioactivity .
  • Side-Chain Variations : Substitute the isobutyl group with cyclic or branched alkyl chains to probe steric influences .
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase COX1/2) using in vitro inhibition assays (IC₅₀ determination) and molecular docking to correlate activity with structural features .

Advanced: What computational methods are suitable for modeling this compound’s interactions?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (B3LYP/SDD) to optimize geometry and calculate bond angles (e.g., C-S-C bond angles ~105.4°) and electrostatic potential surfaces .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to biological targets (e.g., COX enzymes), focusing on hydrogen bonding (amide NH to Ser530) and hydrophobic interactions (p-tolyl to Val349) .
  • Reaction Pathway Analysis : Apply ICReDD’s computational-experimental loop to predict reaction mechanisms (e.g., nucleophilic substitution at the thiol group) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:
Address discrepancies via:

  • Purity Verification : Re-analyze compounds using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Assay Reproducibility : Validate protocols across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized controls .
  • Computational Validation : Cross-check experimental IC₅₀ values with docking scores (e.g., binding energy < -8 kcal/mol suggests high affinity) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Separation Optimization : Implement membrane filtration or column chromatography for large-scale purification .
  • Process Control : Apply QbD (Quality by Design) principles to monitor critical parameters (e.g., pH, temperature) in real time .

Advanced: How to investigate the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Advanced: What are the mechanistic implications of substituent geometry on reactivity?

Methodological Answer:

  • Steric Effects : Bulky isobutyl groups may hinder nucleophilic attack at the thioether sulfur, reducing reaction rates .
  • Electronic Effects : Electron-rich p-tolyl groups enhance imidazole ring stability during synthesis, as shown by DFT-calculated bond dissociation energies .

Advanced: How to resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .

Advanced: What in silico tools predict toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and hepatotoxicity (e.g., CYP3A4 inhibition risk) .
  • Molecular Dynamics : Simulate interactions with hERG channels (root-mean-square deviation < 2 Å) to assess cardiac toxicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。